3-(Dimethyl-1,3-thiazol-2-yl)piperidine
Overview
Description
3-(Dimethyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound that features a thiazole ring fused with a piperidine ring. Thiazole rings are known for their presence in various biologically active molecules, including vitamins and antibiotics . The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1,3-thiazol-2-yl)piperidine typically involves the reaction of thiazole derivatives with piperidine under controlled conditions. One common method involves the cyclization of appropriate thioamide precursors with piperidine derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl-1,3-thiazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as amines and thiols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazole compounds .
Scientific Research Applications
3-(Dimethyl-1,3-thiazol-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(Dimethyl-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to engage in π-π interactions and hydrogen bonding, which can modulate the activity of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar aromatic properties.
Piperidine: A basic structure that forms the backbone of many pharmaceuticals.
Thiazolidine: A related compound with a saturated ring structure.
Uniqueness
3-(Dimethyl-1,3-thiazol-2-yl)piperidine is unique due to its fused ring system, which combines the properties of both thiazole and piperidine. This fusion enhances its stability and reactivity, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
4,5-dimethyl-2-piperidin-3-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)9-4-3-5-11-6-9/h9,11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMLYPKAABAYEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCNC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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